Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-
Description
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)-, is a substituted acetophenone derivative characterized by an amino group at the 2-position and methoxy groups at the 3- and 5-positions on the aromatic ring. These compounds are typically intermediates in organic synthesis, pharmaceuticals, and natural product isolation .
Key structural features include:
- Aromatic ring substitution pattern: The amino group at position 2 and methoxy groups at positions 3 and 5 create a meta-diamino-dimethoxy arrangement.
- Functional groups: The amino group enhances nucleophilicity, while the methoxy groups influence electronic effects (e.g., resonance donation) and solubility.
Properties
IUPAC Name |
1-(2-amino-3,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)8-4-7(13-2)5-9(14-3)10(8)11/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMLEULVHGKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279362 | |
| Record name | 1-(2-Amino-3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23042-76-4 | |
| Record name | 1-(2-Amino-3,5-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23042-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-3,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyacetophenone with ammonia or an amine under specific conditions. One common method includes the use of dimethyl sulfate with quinacetophenone in the presence of aqueous sodium hydroxide . Another approach involves the reaction of hydroquinone dimethyl ether with acetic anhydride using an aluminum chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
1-(2-Amino-3,5-dibromophenyl)ethanone
- Structure : Bromine atoms replace the methoxy groups at positions 3 and 3.
- Molecular formula: C₈H₇Br₂NO (vs. C₁₀H₁₃NO₃ for the target compound).
- Properties: Higher molecular weight (292.96 g/mol) due to bromine substitution. Applications: Used as a synthetic intermediate for pharmaceuticals and dyes .
1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone
- Structure: Hydroxy group replaces the amino group at position 2.
- Molecular formula : C₁₀H₁₂O₄.
- Properties: Enhanced acidity (pKa ~8–10) due to phenolic -OH. Found as an intermediate in isoflavone synthesis and crystallographically characterized . Lower basicity compared to the amino-substituted target compound.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone)
- Structure : Hydroxy group at position 4 and methoxy groups at 3 and 4.
- Molecular formula : C₁₀H₁₂O₄.
- Properties :
Physicochemical Properties Comparison
Biological Activity
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- features a phenyl ring substituted with an amino group at the 2-position and methoxy groups at the 3 and 5 positions, along with an ethanone (acetyl) group. Its chemical formula is . This unique structure allows for diverse chemical interactions and potential biological activities.
The biological activity of Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The methoxy groups can participate in hydrophobic interactions, influencing enzyme and receptor activity.
- Enzyme Modulation : The compound may modulate the activity of enzymes and receptors, leading to various biological effects.
Biological Activities
Research indicates that Ethanone, 1-(2-amino-3,5-dimethoxyphenyl)- exhibits several significant biological activities:
- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through various mechanisms .
- Antimicrobial Properties : The compound has been studied for its antimicrobial effects against various pathogens.
- Enzyme Inhibition : It interacts with specific enzymes, modulating their activity which is crucial for understanding its therapeutic potential.
Case Studies
- Antiproliferative Activity : A study on derivatives similar to Ethanone showed that modifications in the methoxy and amino groups significantly affected their antiproliferative activity against cancer cell lines. Compounds with specific substitutions exhibited increased potency compared to their unsubstituted counterparts .
- Enzyme Interaction Studies : Research has demonstrated that Ethanone can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders.
Data Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
